4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide
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Overview
Description
4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloroacetyl chloride with piperidine to form 1-(2-chloroacetyl)piperidine. This intermediate is then reacted with N-methylpyridine-2-carboxamide in the presence of a base to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile and may require temperature control to optimize the yield.
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroacetyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide can be compared with other piperidine derivatives, such as:
1-(2-Chloroacetyl)piperidine: A simpler derivative with similar reactivity but different biological activities.
N-methylpyridine-2-carboxamide: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[1-(2-chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-16-14(20)12-7-10(4-5-17-12)21-11-3-2-6-18(9-11)13(19)8-15/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQSCAMVJYCKQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2CCCN(C2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.